1,7,7-Trimethyl-5-methylidenebicyclo[2.2.1]heptan-2-one
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Overview
Description
1,7,7-Trimethyl-5-methylidenebicyclo[2.2.1]heptan-2-one is a chemical compound with the molecular formula C10H16O. It is a bicyclic ketone with a unique structure that includes a bicyclo[2.2.1]heptane ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,7,7-Trimethyl-5-methylidenebicyclo[2.2.1]heptan-2-one can be synthesized through several methods. One common method involves the oxidation of borneol or isoborneol using oxidizing agents such as chromic acid or sodium hypochlorite. The reaction typically takes place under controlled conditions to ensure the formation of the desired ketone .
Industrial Production Methods
In industrial settings, camphor is often produced from turpentine oil, which is derived from the distillation of pine resin. The turpentine oil is subjected to a series of chemical reactions, including isomerization and oxidation, to yield camphor. This process is efficient and allows for large-scale production of the compound .
Chemical Reactions Analysis
Types of Reactions
1,7,7-Trimethyl-5-methylidenebicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form camphoric acid.
Reduction: Reduction of camphor can yield borneol or isoborneol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidizing Agents: Chromic acid, sodium hypochlorite.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Grignard reagents, organolithium compounds.
Major Products Formed
Camphoric Acid: Formed through oxidation.
Borneol/Isoborneol: Formed through reduction.
Various Substituted Camphor Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
1,7,7-Trimethyl-5-methylidenebicyclo[2.2.1]heptan-2-one has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its antimicrobial and insecticidal properties.
Medicine: Used in topical formulations for its analgesic and anti-inflammatory effects.
Industry: Employed in the production of fragrances, flavorings, and plasticizers.
Mechanism of Action
The mechanism of action of 1,7,7-Trimethyl-5-methylidenebicyclo[2.2.1]heptan-2-one involves its interaction with various molecular targets. In biological systems, camphor can modulate ion channels, particularly the transient receptor potential (TRP) channels, which are involved in sensory perception. This modulation leads to its analgesic and anti-inflammatory effects .
Comparison with Similar Compounds
1,7,7-Trimethyl-5-methylidenebicyclo[2.2.1]heptan-2-one can be compared with other similar compounds, such as:
Borneol: A reduction product of camphor with similar applications.
Isoborneol: Another reduction product with similar properties.
Camphoric Acid: An oxidation product with different chemical properties.
These compounds share the bicyclo[2.2.1]heptane ring system but differ in their functional groups and reactivity, highlighting the unique properties of camphor .
Properties
CAS No. |
606490-87-3 |
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Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
1,7,7-trimethyl-5-methylidenebicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C11H16O/c1-7-6-11(4)9(12)5-8(7)10(11,2)3/h8H,1,5-6H2,2-4H3 |
InChI Key |
LPKWGQXZFZTOLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CC(=O)C1(CC2=C)C)C |
Origin of Product |
United States |
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